3-Cyclohexyl-9-methyl-1,2,3,4-tetrahydrocarbazole
Description
3-Cyclohexyl-9-methyl-1,2,3,4-tetrahydrocarbazole is a tetrahydrocarbazole derivative characterized by a cyclohexyl substituent at the 3-position and a methyl group at the 9-position of the carbazole core. Tetrahydrocarbazoles are tricyclic compounds consisting of two benzene rings fused to a pyrrole ring, with partial saturation in the pyrrole moiety.
Structure
3D Structure
Properties
CAS No. |
6623-15-0 |
|---|---|
Molecular Formula |
C19H25N |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
3-cyclohexyl-9-methyl-1,2,3,4-tetrahydrocarbazole |
InChI |
InChI=1S/C19H25N/c1-20-18-10-6-5-9-16(18)17-13-15(11-12-19(17)20)14-7-3-2-4-8-14/h5-6,9-10,14-15H,2-4,7-8,11-13H2,1H3 |
InChI Key |
GVMUIPUZTARAMU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CC(CC2)C3CCCCC3)C4=CC=CC=C41 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-9-methyl-1,2,3,4-tetrahydrocarbazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method for constructing the tetrahydrocarbazole core. This method typically involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexyl-9-methyl-1,2,3,4-tetrahydrocarbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydrocarbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole derivatives, while substitution reactions can produce a variety of functionalized tetrahydrocarbazoles .
Scientific Research Applications
The search results provide information on tetrahydrocarbazoles and their derivatives, but do not specifically mention "3-Cyclohexyl-9-methyl-1,2,3,4-tetrahydrocarbazole." However, the results do detail the applications of related compounds, which can provide insight into the potential uses of the specified compound.
Specific Examples
- Compound 118 , a tetrahydrocarbazole derivative, exhibited high efficacy in both analgesia and inflammation models, suggesting its potential as an anti-inflammatory and analgesic agent .
- Another compound displayed potent antiproliferative activity against six human cancer cell lines and showed superior efficacy in inhibiting tubulin polymerization, indicating its potential as an anticancer agent .
- Certain tetrahydrocarbazoles with specific substitutions have shown potent activity against Mycobacterium tuberculosis and Moraxella catarrhalis, suggesting their potential as antimicrobial agents .
- C1 alkyl substituted PhenCarPhos was tested as a ligand in Pd-catalyzed carbon dioxide-fixation reactions with propargylic amines and it was found to promote the reactions with higher efficiency than other commercial or unfunctionalized phosphines .
Structural Features and Activity
- The substituents on the tetrahydrocarbazole ring significantly influence the compound's activity. For example, the meta-CF3 group on the phenylthiol ring and the achiral carbamyl group at the lactam nitrogen showed potent activity against M.tb and M.cat .
- The addition of the achiral carbamyl group enhanced anti-Mtb activity relative to the unsubstituted derivative .
- Ortho-substituted aniline derivatives displayed higher activity than the para- and meta-substituted analogs in antiviral assays .
Potential for this compound
Given the diverse applications of tetrahydrocarbazole derivatives, "this compound" may possess unique biological activities. The cyclohexyl and methyl substitutions could influence its interactions with biological targets, potentially leading to novel therapeutic applications. Specifically, it could be investigated for:
- CRTH2 receptor antagonism: To assess its potential in treating allergic and immune disorders.
- Antimicrobial activity: To determine its effectiveness against various bacterial and fungal pathogens.
- Anticancer activity: To evaluate its ability to inhibit cancer cell growth and tumor progression.
- Anti-inflammatory and analgesic activity: To assess its potential as a pain-relieving and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-9-methyl-1,2,3,4-tetrahydrocarbazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Chemical Properties
Table 1: Key Structural Features and Properties
| Compound Name | Substituents (Positions) | Key Physical/Chemical Properties |
|---|---|---|
| 3-Cyclohexyl-9-methyl-THC* | Cyclohexyl (3), Methyl (9) | High lipophilicity; reduced H-bonding |
| 9-Methyl-1,2,3,4-THC-4-one (Oxo analog) | Oxo (4), Methyl (9) | Polar due to ketone; reactive carbonyl |
| AMMTC** | 4-Aminomethyl, 6-Methoxy, Methyl (9) | Enhanced solubility; GPCR affinity |
| 9-Benzyl-9H-carbazole | Benzyl (9) | Planar carbazole core; bulky substituent |
THC: Tetrahydrocarbazole *AMMTC: N-acetyl-4-aminomethyl-6-methoxy-9-methyl-THC
- Lipophilicity and Solubility: The cyclohexyl group in the target compound increases lipophilicity compared to polar analogs like the 4-oxo derivative () or AMMTC (). This may enhance membrane permeability but reduce aqueous solubility. In contrast, AMMTC’s aminomethyl and methoxy groups improve solubility through hydrogen bonding and dipole interactions .
- Hydrogen Bonding and Reactivity: The 4-oxo analog () contains a reactive ketone group, enabling participation in condensation reactions (e.g., hydrazone formation), whereas the cyclohexyl group in the target compound is inert under similar conditions. The absence of H-bond donors in the target compound limits its interaction with polar solvents, as seen in studies of methylated carbazoles () .
Structural and Crystallographic Insights
- Molecular Geometry: X-ray studies of 9-benzyl-9H-carbazole () reveal that bulky substituents (e.g., benzyl) introduce dihedral angles (~85°) between the carbazole core and the substituent, disrupting planarity.
Electronic Effects : Electron-donating groups (e.g., methyl at position 9) stabilize the carbazole core, while electron-withdrawing groups (e.g., oxo at position 4) increase electrophilicity. The cyclohexyl group, being electron-neutral, minimally impacts the electronic structure of the core .
Biological Activity
3-Cyclohexyl-9-methyl-1,2,3,4-tetrahydrocarbazole is a derivative of tetrahydrocarbazole, a compound known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 201.29 g/mol. Its structure features a cyclohexyl group and a methyl group attached to the tetrahydrocarbazole backbone, which is significant for its biological interactions.
1. Anticancer Activity
Recent studies have highlighted the anticancer properties of tetrahydrocarbazole derivatives. In vitro assays have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : HT-29 (colon cancer), MCF-7 (breast cancer).
- Methodology : MTT assay was used to assess cell viability.
- Findings : The compound showed significant inhibition of cell growth with IC50 values indicating potent anticancer activity .
2. Antimicrobial Activity
Tetrahydrocarbazole derivatives have also been investigated for their antimicrobial properties:
- Tested Pathogens : Various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Results : Compounds demonstrated promising antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
3. Antinociceptive Activity
Research has indicated that tetrahydrocarbazole derivatives may possess analgesic properties:
- Experimental Model : The formalin test in rodents was employed.
- Results : The compound exhibited significant pain relief compared to control groups, suggesting potential use in pain management therapies .
The biological effects of this compound can be attributed to several mechanisms:
- G-protein Coupled Receptor (GPCR) Modulation : This compound acts as a ligand for GPCRs, influencing various signaling pathways involved in inflammation and cancer progression .
- CRTH2 Receptor Antagonism : It has been identified as an antagonist for the CRTH2 receptor, which plays a role in allergic responses and inflammation .
Study 1: Anticancer Efficacy
A study conducted on the effects of tetrahydrocarbazole derivatives on HT-29 cells revealed that treatment with 3-Cyclohexyl-9-methyl resulted in a dose-dependent decrease in cell viability. The study utilized flow cytometry to analyze apoptosis markers, showing increased early and late apoptosis rates compared to untreated controls.
Study 2: Analgesic Properties
In an animal model assessing the antinociceptive effects of tetrahydrocarbazole derivatives, researchers found that administration significantly reduced pain responses in both acute and chronic pain models. The results suggest that these compounds may offer new avenues for pain relief strategies.
Q & A
Q. What are the established synthetic routes for preparing 3-cyclohexyl-9-methyl-1,2,3,4-tetrahydrocarbazole?
The compound can be synthesized via acid-catalyzed cyclization reactions, such as the Borsche-Drechsel cyclization, which involves cyclohexanone phenylhydrazone rearrangement under acidic conditions . An alternative high-yield method employs protected cyclohexanone ketals reacting with substituted hydrazine hydrochlorides in dilute sulfuric acid, achieving yields of 92–97% . Key steps include optimizing reaction time, temperature (typically 60–80°C), and stoichiometric ratios of hydrazine derivatives.
Q. How is structural confirmation of this compound achieved?
Structural characterization relies on spectroscopic methods (NMR, IR) and single-crystal X-ray diffraction. For example, X-ray crystallography at 180 K with a data-to-parameter ratio of 18.5 and R factor <0.05 provides unambiguous confirmation of the carbazole core and substituent positioning . High-resolution mass spectrometry (HRMS) further validates molecular weight and purity.
Q. What safety protocols are recommended for handling this compound in laboratory settings?
While specific safety data for this derivative is limited, general guidelines for tetrahydrocarbazoles include:
- Use of PPE (gloves, lab coats, eye protection).
- Work in ventilated fume hoods due to potential respiratory irritancy.
- Storage in inert atmospheres (argon/nitrogen) to prevent oxidation. Refer to institutional chemical hygiene plans and consult analogs like succinylsulfathiazole safety protocols for risk mitigation .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of substituted tetrahydrocarbazoles?
Regioselectivity is influenced by substituent electronic effects and reaction conditions. For example, using electron-withdrawing groups (e.g., chloro) on phenylhydrazine derivatives directs cyclization to specific positions. Fischer indole synthesis in glacial acetic acid with substituted hydrazines (e.g., 3-chlorophenylhydrazine) enhances regiochemical control . Computational modeling (DFT) can predict regioselectivity trends prior to synthesis.
Q. What methodologies are employed to analyze conflicting biological activity data for tetrahydrocarbazole derivatives?
Discrepancies in bioactivity data (e.g., IC50 variations) require:
- Replication under standardized conditions (e.g., cell line consistency, serum-free media).
- Orthogonal assays (e.g., fluorescence-based vs. radiometric assays).
- Meta-analysis of substituent effects (e.g., thiosemicarbazone derivatives in show varying potency depending on aryl group substitution) .
Q. How can computational chemistry aid in understanding the pharmacological potential of this compound?
Molecular docking and molecular dynamics (MD) simulations using crystal structure data (e.g., X-ray coordinates from ) can predict binding affinities to targets like serotonin receptors or tubulin. Density functional theory (DFT) calculations assess electronic properties (HOMO-LUMO gaps) to correlate with antioxidant or antitumor activity.
Q. What strategies optimize the solubility and bioavailability of 3-cyclohexyl-9-methyl-tetrahydrocarbazole for in vivo studies?
- Derivatization: Introduce polar groups (e.g., carboxylates as in tetracarboxylate derivatives ).
- Formulation: Use lipid-based carriers (liposomes) or cyclodextrin complexes.
- Prodrug design: Mask hydrophobic moieties with enzymatically cleavable groups (e.g., ester linkages).
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported synthetic yields for tetrahydrocarbazole derivatives?
- Verify reaction conditions (e.g., acid concentration, purity of starting materials).
- Reproduce methods from multiple sources (e.g., compare protocols in vs. ).
- Use HPLC or GC-MS to quantify side products (e.g., dimerization byproducts).
Q. What experimental controls are critical for validating biological activity in cell-based assays?
- Include positive controls (e.g., doxorubicin for cytotoxicity assays).
- Test in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
- Assess off-target effects via kinase profiling panels or proteomic screening.
Methodological Resources
Q. What analytical techniques are recommended for purity assessment?
- HPLC: Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
- TLC: Silica gel plates with ethyl acetate/hexane (1:3) eluent.
- Elemental analysis: Confirm C, H, N content within ±0.3% of theoretical values.
Structural and Functional Insights
Q. How do substituents on the carbazole core influence biological activity?
- Cyclohexyl group: Enhances lipophilicity, potentially improving blood-brain barrier penetration.
- Methyl group at position 9: Reduces steric hindrance, favoring interactions with planar binding pockets (e.g., DNA intercalation) .
- Thiosemicarbazone derivatives: Exhibit enhanced antiproliferative activity due to metal chelation potential .
Advanced Characterization
Q. What crystallographic parameters are critical for resolving tetrahydrocarbazole derivatives?
- Data collection: Low temperature (e.g., 180 K) to minimize thermal motion.
- Refinement: Use SHELXL with anisotropic displacement parameters for non-H atoms.
- Validation: Check R-factor convergence (<0.05) and residual electron density maps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
